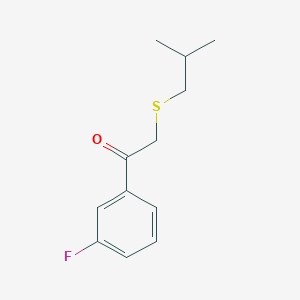
1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one is an organic compound that belongs to the class of ketones It features a fluorophenyl group and an isobutylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and isobutyl mercaptan.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product.
Catalysts: Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or bases like sodium hydroxide.
Solvents: Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is conducted in large-scale reactors to produce significant quantities of the compound.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)ethan-1-one: A simpler analog without the isobutylthio group.
1-(4-Chloro-3-fluorophenyl)ethan-1-one: A halogenated derivative with a chlorine atom.
1-[4-(tert-butylsulfanyl)-3-fluorophenyl]ethan-1-one: A compound with a tert-butylsulfanyl group instead of isobutylthio.
Biological Activity
1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H15FOS
- Molecular Weight : 230.31 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its effects in different biological systems. The primary areas of research include:
- Antimicrobial Activity
- Anticancer Potential
- Neurological Effects
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thioether compounds have shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity against E. coli | |
| Thioether derivatives | Broad-spectrum antimicrobial properties |
Anticancer Potential
Studies have suggested that thioether compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.
- Case Study : A study demonstrated that a related thioether compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis, suggesting a similar potential for this compound.
| Cancer Type | Mechanism | Reference |
|---|---|---|
| Breast Cancer | Induces apoptosis via mitochondrial pathway | |
| Lung Cancer | Inhibits cell proliferation and induces apoptosis |
Neurological Effects
There is emerging evidence that compounds containing phenyl and thioether groups may influence neurological pathways. Preliminary studies indicate potential neuroprotective effects.
- Research Finding : A related compound demonstrated neuroprotective effects in models of oxidative stress, indicating that this compound may also possess similar properties.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Compounds with thiol groups can interact with various enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and proliferation.
Properties
Molecular Formula |
C12H15FOS |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-(2-methylpropylsulfanyl)ethanone |
InChI |
InChI=1S/C12H15FOS/c1-9(2)7-15-8-12(14)10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
SCBULFLRRBFGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















